6-Bromo-1H-indazole-4-methanamine
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Overview
Description
6-Bromo-1H-indazole-4-methanamine is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The presence of a bromine atom at the 6th position and a methanamine group at the 4th position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indazole-4-methanamine typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which then undergoes cyclization to form the indazole core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indazole-4-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-Bromo-1H-indazole-4-methanamine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer, antiangiogenic, and antioxidant activities. Compounds derived from indazole have shown inhibitory activity against various cancer cell lines.
Industry: Indazole derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indazole-4-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the viability of cancer cells by interfering with proangiogenic cytokines such as TNFα, VEGF, and EGF . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has similar structural features but differs in the functional groups attached to the indazole core.
2-Fluoro-6-bromo-1H-indazole: Another indazole derivative with a fluorine atom at the 2nd position and a bromine atom at the 6th position.
Uniqueness
6-Bromo-1H-indazole-4-methanamine is unique due to the presence of the methanamine group at the 4th position, which imparts distinct chemical and biological properties. Its ability to inhibit specific cytokines and its antioxidant activity make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
(6-bromo-1H-indazol-4-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
ZEVLHWXCTIUJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1CN)C=NN2)Br |
Origin of Product |
United States |
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